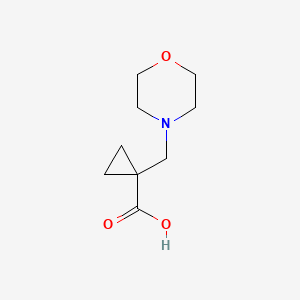

1-(Morpholinomethyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNCMSRRHZGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Morpholinomethyl)cyclopropanecarboxylic acid chemical properties

An In-Depth Technical Guide to 1-(Morpholinomethyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional organic compound that has emerged as a significant building block for medicinal chemists and drug development professionals. Its unique molecular architecture, which combines the conformational rigidity and metabolic stability of a cyclopropane ring with the favorable physicochemical properties of a morpholine moiety, makes it a valuable scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route with mechanistic insights, analytical characterization strategies, and its strategic applications in modern drug discovery.

The Strategic Value of Combined Scaffolds in Medicinal Chemistry

The design of effective drug candidates often involves the strategic incorporation of specific structural motifs to optimize a molecule's pharmacological and pharmacokinetic profile. This compound is an exemplar of this approach, integrating two "privileged" structures: the cyclopropane ring and the morpholine group.

-

The Cyclopropane Moiety: This three-membered carbocycle is far more than a simple saturated ring. Its inherent ring strain results in C-C bonds with significant π-character, allowing it to act as a "metabolic shield" by resisting enzymatic degradation at adjacent positions.[1] The rigid, three-dimensional structure of the cyclopropane ring helps to lock the conformation of a drug molecule, which can lead to more selective and potent binding to its biological target and contribute to a more favorable entropic profile upon binding.[1][2]

-

The Morpholine Moiety: Morpholine is a common heterocyclic motif in FDA-approved drugs. Its inclusion often enhances aqueous solubility, improves metabolic stability, and can modulate a compound's acid-base properties (pKa), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADMET).

The combination of these two groups in a single, relatively small molecule provides a versatile starting point for creating diverse chemical libraries with desirable drug-like properties.

Physicochemical and Computed Properties

The chemical and physical properties of this compound are dictated by its three key functional components: the carboxylic acid, the tertiary amine (morpholine), and the cyclopropane core.

| Property | Value | Reference |

| IUPAC Name | 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid | [3] |

| CAS Number | 1257236-69-3 | [3] |

| Molecular Formula | C₉H₁₅NO₃ | [3] |

| Molecular Weight | 185.22 g/mol | [3] |

| Canonical SMILES | C1CC1(CN2CCOCC2)C(=O)O | [3] |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Solubility and pKa: As an amino acid, this compound is expected to be soluble in water and polar organic solvents. It possesses two ionizable groups: the carboxylic acid and the morpholine nitrogen.

-

The carboxylic acid pKa is anticipated to be in the range of 4.5 to 5.0, similar to the pKa of cyclopropanecarboxylic acid itself, which is approximately 4.65.[4]

-

The pKa of the conjugate acid of the morpholine nitrogen is expected to be around 7.5 to 8.5. This zwitterionic nature means its net charge and solubility are highly dependent on pH, a critical consideration for formulation and its behavior in biological systems.

Stability: The cyclopropane ring imparts significant stability. Esters derived from cyclopropanecarboxylic acid have demonstrated substantially enhanced hydrolytic stability compared to analogous non-cyclic esters, a property that is highly valuable for prodrug design.[5]

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

While multiple synthetic routes are conceivable, a robust and logical pathway can be proposed starting from commercially available materials. This approach allows for a clear explanation of the causality behind each experimental choice.

Proposed Synthetic Pathway

A plausible synthesis begins with 1,1-cyclopropanedicarboxylic acid, leveraging selective transformations to build the target molecule. This multi-step process is designed for control and high purity of the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 1,1-Cyclopropanedicarboxylic Acid

-

Rationale: Protection of both carboxylic acids as methyl esters prevents side reactions in the subsequent reduction step. Thionyl chloride (SOCl₂) converts the acids to reactive acyl chlorides, which are then readily esterified with methanol.

-

Procedure:

-

Suspend 1,1-cyclopropanedicarboxylic acid (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add thionyl chloride (2.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 3 hours until the solution becomes clear.

-

Cool the reaction and remove the solvent and excess SOCl₂ under reduced pressure.

-

Carefully add methanol (10 vol) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Remove methanol under reduced pressure to yield dimethyl 1,1-cyclopropanedicarboxylate, which can be used directly in the next step.

-

Step 2: Selective Mono-reduction

-

Rationale: The use of a mild reducing agent like sodium borohydride (NaBH₄) in a controlled stoichiometry (1 equivalent) allows for the selective reduction of one ester group to a primary alcohol while leaving the other intact.

-

Procedure:

-

Dissolve the crude diester from Step 1 in ethanol in a round-bottom flask and cool to 0 °C.

-

Add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

-

Step 3: Tosylation and Nucleophilic Substitution with Morpholine

-

Rationale: The hydroxyl group is a poor leaving group. It is first converted to a tosylate, an excellent leaving group, using tosyl chloride (TsCl). The subsequent Sₙ2 reaction with morpholine displaces the tosylate to form the desired C-N bond.

-

Procedure:

-

Dissolve the alcohol from Step 2 in dichloromethane and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by tosyl chloride (1.1 eq).

-

Stir at 0 °C for 6 hours. Wash the mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.

-

Dissolve the crude tosylate in acetonitrile. Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to 60 °C and stir for 12 hours.

-

Cool, filter off the solids, and concentrate the filtrate. Purify by column chromatography to yield the methyl ester of the final product.

-

Step 4: Saponification (Hydrolysis)

-

Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid using a base like lithium hydroxide (LiOH), followed by careful acidification.

-

Procedure:

-

Dissolve the ester from Step 3 in a mixture of THF and water (3:1).

-

Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.

-

Remove the THF under reduced pressure.

-

Carefully acidify the aqueous solution to pH ~6 with 1 M HCl.

-

The product may precipitate or can be isolated by lyophilization to yield the final this compound.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Two multiplets in the upfield region (δ 0.8-1.5 ppm) for the diastereotopic cyclopropane ring protons.

-

A singlet around δ 2.5-3.0 ppm for the methylene bridge protons (-CH₂-N).

-

Two triplets around δ 2.4-2.8 ppm and δ 3.6-3.8 ppm for the morpholine protons.

-

A broad singlet for the carboxylic acid proton (δ >10 ppm), which may be absent if a deuterated solvent like D₂O is used.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 9 carbon atoms, including the characteristic quaternary cyclopropane carbon, the methylene bridge carbon, four distinct morpholine carbons, and the carbonyl carbon of the carboxylic acid (δ >170 ppm).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion ([M+H]⁺). The fragmentation pattern in tandem MS/MS would likely involve the loss of the carboxyl group and characteristic cleavages of the morpholine ring.

Caption: Predicted fragmentation pathway in positive-ion ESI-MS/MS.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for building complex molecules with tailored biological activities.

-

Vector for Library Synthesis: The carboxylic acid and the morpholine nitrogen provide two orthogonal points for chemical modification. The acid can be converted to amides, esters, or other functional groups, while the nitrogen can be further alkylated or functionalized if desired, allowing for the rapid generation of diverse compound libraries.

-

Peptidomimetics: The rigid cyclopropane backbone can be used to create conformationally constrained amino acid mimics. Incorporating this structure into peptides can prevent proteolytic degradation and enforce a specific bioactive conformation.[6]

-

Improving ADMET Properties: Attaching this scaffold to a pharmacologically active core can significantly improve its drug-like properties. The morpholine enhances solubility and can tune the pKa, while the cyclopropane group can block sites of metabolism, thereby increasing the compound's half-life.[1] Its utility is analogous to related aminomethyl cyclopropane derivatives that have been successfully developed as clinical candidates for conditions like depression.[7]

Caption: Role as a versatile scaffold for generating diverse chemical libraries.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a pre-packaged solution to many common challenges in drug discovery. By providing conformational constraint, metabolic stability, and favorable physicochemical properties, it empowers researchers to construct novel drug candidates with a higher probability of success. A thorough understanding of its properties, synthesis, and characterization is fundamental for any scientist looking to leverage this powerful scaffold in their research and development programs.

References

-

PubChem. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. [Link]

-

PMC - NIH. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]

-

PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. [Link]

-

Pharmaffiliates. CAS No : 1759-53-1 | Product Name : Cyclopropanecarboxylic acid. [Link]

-

Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

PubChem. 1-(Hydroxymethyl)cyclopropanecarboxylic acid | C5H8O3 | CID 11829403. [Link]

-

Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

-

The Good Scents Company. cyclopropane carboxylic acid, 1759-53-1. [Link]

-

PubMed. Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. [Link]

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]

-

ResearchGate. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

PMC - NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

PubMed. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. [Link]

-

Wikipedia. Cyclopropane carboxylic acid. [Link]

-

NIST WebBook. Cyclopropanecarboxylic acid. [Link]

-

SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]

-

Cheméo. Cyclopropanecarboxylic acid, methyl ester. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4 [sigmaaldrich.com]

- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Morpholinomethyl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Medicinal Chemistry Perspective

CAS Number: 1257236-69-3[1]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of Cyclopropane and Morpholine Moieties

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. 1-(Morpholinomethyl)cyclopropanecarboxylic acid emerges as a compound of significant interest, embodying the strategic convergence of two privileged structural motifs: the cyclopropane ring and the morpholine scaffold. The inherent strain of the cyclopropane ring offers a unique three-dimensional geometry that can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[2][[“]] Concurrently, the morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, often employed to fine-tune physicochemical properties such as solubility and to introduce favorable interactions with target proteins, thereby improving pharmacokinetic and pharmacodynamic profiles.[[“]][4][5]

This technical guide provides a comprehensive overview of this compound, including a plausible synthetic pathway, predicted physicochemical and spectral properties, and a discussion of its potential applications in drug development. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established chemical principles and data from closely related analogues to offer a robust and scientifically grounded perspective.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on its chemical structure and provide a preliminary assessment of its drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | ChemScene |

| LogP | 0.1834 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 1-(Bromomethyl)cyclopropanecarboxylate

A common strategy for the synthesis of cyclopropanecarboxylic acids is the cyclopropanation of an appropriate alkene. In this proposed route, ethyl methacrylate can be reacted with dibromocarbene, generated in situ from bromoform and a strong base, followed by reduction of one of the bromine atoms. A more direct and analogous approach would be the reaction of a suitable starting material to introduce the bromomethyl group.

Alternatively, a more direct and potentially higher-yielding approach would involve the functionalization of a pre-formed cyclopropane ring. For instance, the commercially available ethyl 1-methylcyclopropanecarboxylate could undergo radical bromination at the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide.

Experimental Protocol: Synthesis of Ethyl 1-(Bromomethyl)cyclopropanecarboxylate (Hypothetical)

-

To a solution of ethyl 1-methylcyclopropanecarboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield ethyl 1-(bromomethyl)cyclopropanecarboxylate.

Step 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the bromide in ethyl 1-(bromomethyl)cyclopropanecarboxylate with morpholine, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Dissolve ethyl 1-(bromomethyl)cyclopropanecarboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add morpholine (2.2 eq) to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Once the reaction is complete, add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (e.g., 2 M NaOH, 3.0 eq), to the reaction mixture.

-

Heat the mixture to reflux to facilitate the hydrolysis of the ethyl ester. Monitor the hydrolysis by TLC or LC-MS.

-

After complete hydrolysis, cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with a strong acid, such as hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Characterization

Based on the known spectral data of related compounds, the following are the predicted key features in the NMR, IR, and Mass spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene bridge, and the cyclopropane ring protons.

-

Morpholine Protons: Two multiplets, each integrating to 4 protons, are expected. The protons adjacent to the oxygen (-O-CH₂-) will appear downfield (around 3.6-3.8 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-), which will appear more upfield (around 2.4-2.6 ppm).[6][7]

-

Methylene Bridge (-CH₂-): A singlet integrating to 2 protons is expected for the methylene group connecting the morpholine and cyclopropane rings. Its chemical shift will likely be in the range of 2.5-2.8 ppm.

-

Cyclopropane Protons: The four protons on the cyclopropane ring will likely appear as two multiplets in the upfield region (around 0.8-1.5 ppm), characteristic of strained ring systems.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH) will be observed far downfield, typically above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 175-180 ppm.

-

Morpholine Carbons: Two distinct signals are expected for the morpholine carbons. The carbons adjacent to the oxygen (-O-CH₂-) will be downfield (around 66-68 ppm), while the carbons adjacent to the nitrogen (-N-CH₂-) will be more upfield (around 53-55 ppm).[6]

-

Methylene Bridge Carbon (-CH₂-): A signal for the methylene bridge carbon, likely in the range of 55-60 ppm.

-

Cyclopropane Carbons: The quaternary carbon of the cyclopropane ring attached to the carboxyl and methylmorpholino groups will be a singlet, while the two CH₂ groups of the cyclopropane ring will appear as a triplet in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.[8][9]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[8][9]

-

C-O Stretch: Absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching of the carboxylic acid and the ether linkage in the morpholine ring.

-

C-N Stretch: An absorption band in the region of 1000-1250 cm⁻¹ for the C-N stretching of the morpholine ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 185.22 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxyl group (-45 Da) and fragmentation of the morpholine ring. The morpholinomethyl cation ([C₅H₁₀NO]⁺) at m/z 100 is a likely and often prominent fragment for N-morpholinomethyl compounds.[10][11]

Rationale in Drug Design and Potential Applications

The unique structural combination of this compound makes it an attractive scaffold for medicinal chemistry exploration.

The Role of the Cyclopropane Moiety

The incorporation of a cyclopropane ring into a drug candidate can offer several advantages:[2][[“]]

-

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[2]

-

Conformational Constraint: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, which can lead to increased binding affinity and selectivity for the target protein.[2]

-

Modulation of Physicochemical Properties: The cyclopropane ring can act as a "lipophilic hydrogen bond donor" and can influence the pKa of adjacent functional groups.

The Role of the Morpholine Moiety

The morpholine ring is a "privileged" scaffold in drug design due to its favorable properties:[[“]][4][5]

-

Improved Solubility and Pharmacokinetics: The morpholine group can enhance aqueous solubility and often leads to improved pharmacokinetic properties.[4][5]

-

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5]

-

Scaffold for Further Derivatization: The nitrogen atom of the morpholine ring provides a convenient handle for further chemical modification to explore structure-activity relationships.

Potential Therapeutic Applications

Given the biological activities of related cyclopropane-containing carboxylic acids and morpholine derivatives, this compound and its analogues could be investigated for a range of therapeutic applications, including:

-

Antimicrobial and Antifungal Agents: Cyclopropane fatty acids have demonstrated antimicrobial and antifungal activities.[12][13]

-

Enzyme Inhibitors: The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potential enzyme inhibitors.[1][14]

-

Central Nervous System (CNS) Disorders: The morpholine moiety is frequently found in CNS-active drugs due to its ability to improve brain permeability.[5]

Caption: Rationale for the use of this compound in drug design.

Conclusion

This compound represents a compelling starting point for the design of novel therapeutic agents. The strategic fusion of the metabolically robust and conformationally defined cyclopropane ring with the pharmacokinetically favorable morpholine moiety offers a promising scaffold for targeting a variety of biological systems. While direct experimental data on this specific molecule is limited, the well-understood chemistry and medicinal chemistry principles governing its constituent parts provide a strong foundation for its synthesis, characterization, and exploration in drug discovery programs. This technical guide serves as a valuable resource for researchers and scientists interested in leveraging the unique properties of this compound for the development of next-generation therapeutics.

References

-

Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Consensus. Available at: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. Available at: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Scilit. Available at: [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Cyclopropanecarboxylic acid - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

1H and13C NMR spectra ofN-substituted morpholines | Request PDF. ResearchGate. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available at: [Link]

-

Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI. Available at: [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

An In-Depth Technical Guide to the Purification of 1-(Morpholinomethyl)cyclopropanecarboxylic Acid

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the purification of 1-(Morpholinomethyl)cyclopropanecarboxylic acid, a key building block in modern drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established purification techniques with the specific physicochemical properties of the target molecule to offer robust and reliable protocols.

Understanding the Molecule: Physicochemical Properties and Their Implications for Purification

This compound is a zwitterionic compound, possessing both a basic morpholine nitrogen and an acidic carboxylic acid group. This dual nature governs its solubility and behavior in different pH environments, forming the cornerstone of effective purification strategies.

A critical parameter for the purification of any zwitterionic compound is its isoelectric point (pI), the pH at which the molecule carries no net electrical charge. At its pI, the solubility of a zwitterion is at its minimum, a property that can be leveraged for purification by isoelectric precipitation.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Implication for Purification |

| Molecular Formula | C₉H₁₅NO₃[3] | |

| Molecular Weight | 185.22 g/mol [3] | |

| pKa (Carboxylic Acid) | ~4.8 | At pH < 4.8, the carboxylic acid is protonated (neutral). |

| pKa (Morpholine) | ~7.4 | At pH > 7.4, the morpholine is deprotonated (neutral). |

| Isoelectric Point (pI) | ~6.1 | Minimum solubility at this pH, ideal for precipitation. |

| Solubility | Generally soluble in water, insoluble in non-polar organic solvents.[4] | Recrystallization from aqueous or mixed-solvent systems is feasible. |

Strategic Approaches to Purification

The purification strategy for this compound should be tailored to the specific impurities present in the crude material. Common impurities may include unreacted starting materials, byproducts from the synthetic route (e.g., from cyclopropanation or functional group interconversion), and residual solvents. A multi-step approach, combining different techniques, often yields the highest purity.

Caption: A general workflow for the purification of this compound.

Detailed Purification Protocols

Isoelectric Precipitation: A Targeted First Step

Isoelectric precipitation is a highly effective technique for the initial purification of zwitterionic compounds. By adjusting the pH of an aqueous solution of the crude product to its isoelectric point, the target molecule's solubility is minimized, causing it to precipitate while many impurities remain in solution.[5][6]

Protocol for Isoelectric Precipitation:

-

Dissolution: Dissolve the crude this compound in deionized water. The concentration should be as high as possible without exceeding the solubility limit at a pH away from the pI. Gentle heating may be used to aid dissolution.

-

Initial pH Adjustment: Adjust the pH of the solution to a basic value (e.g., pH 9-10) with a suitable base (e.g., 1M NaOH) to ensure the complete dissolution of the carboxylic acid salt.

-

Filtration (Optional): If insoluble impurities are present, filter the basic solution through a suitable filter medium (e.g., Celite®) to remove them.

-

Precipitation: Slowly add a suitable acid (e.g., 1M HCl) dropwise to the stirred solution until the pH reaches the estimated isoelectric point of ~6.1. Continuous monitoring of the pH is crucial.

-

Crystallization: As the pH approaches the pI, a precipitate of this compound will form. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete precipitation. Cooling the mixture in an ice bath can further enhance recovery.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water (pH adjusted to ~6.1) to remove any remaining soluble impurities, followed by a wash with a water-miscible organic solvent (e.g., cold ethanol or acetone) to aid in drying.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Recrystallization: Achieving High Purity

Recrystallization is a powerful technique for removing small amounts of impurities and achieving high crystalline purity. The choice of solvent is critical and should be based on the principle that the target compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[7] For zwitterionic amino acids, mixtures of water and a miscible organic solvent like ethanol or isopropanol are often effective.[3][8]

Protocol for Recrystallization from a Water-Alcohol Mixture:

-

Solvent Selection: Determine the optimal solvent system and ratio through small-scale solubility tests. A mixture of water and ethanol is a good starting point.

-

Dissolution: In a suitable flask, add the minimally required amount of hot water to dissolve the isoelectric precipitated this compound.

-

Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration to remove them.

-

Addition of Anti-Solvent: To the hot solution, slowly add the alcohol (anti-solvent) until the solution becomes slightly turbid.

-

Clarification: Add a few drops of hot water until the solution becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the purified crystals under vacuum.

Caption: Step-by-step workflow for the recrystallization of this compound.

Chromatographic Purification: For Challenging Separations

For the removal of closely related impurities or when very high purity is required, chromatographic techniques are indispensable. Given the polar and zwitterionic nature of this compound, Ion-Exchange Chromatography (IEC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most suitable methods.

IEC separates molecules based on their net charge.[9] By manipulating the pH of the mobile phase, the charge of the target molecule can be controlled, allowing for its selective binding to and elution from an ion-exchange resin.

Protocol for Cation-Exchange Chromatography:

-

Resin Selection and Preparation: Choose a strong or weak cation-exchange resin (e.g., Dowex® 50W or Amberlite® IR120). Prepare the resin by washing it sequentially with 1M HCl, deionized water (until the eluate is neutral), 1M NaOH, and finally deionized water (until the eluate is neutral). Equilibrate the resin with a buffer at a pH below the pKa of the carboxylic acid group (e.g., pH 3-4).

-

Sample Loading: Dissolve the partially purified compound in the equilibration buffer and load it onto the column. At this pH, the morpholine nitrogen is protonated (positive charge), and the carboxylic acid is largely protonated (neutral), resulting in a net positive charge that binds to the cation-exchange resin.

-

Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.

-

Elution: Elute the bound this compound using a pH gradient or a step-gradient of increasing salt concentration or by increasing the pH of the eluent to above the pI (e.g., pH 7-8). At a higher pH, the carboxylic acid deprotonates, reducing the net positive charge and eventually leading to a net negative charge, which causes the molecule to elute from the column.

-

Desalting and Isolation: Collect the fractions containing the pure product. If a salt gradient was used for elution, the product will need to be desalted, for example, by dialysis or size-exclusion chromatography. The solvent can then be removed under reduced pressure to yield the purified compound.

HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.

General Considerations for HILIC Purification:

-

Stationary Phase: Amide, amine, or diol-based columns are suitable for HILIC separation of amino acids.

-

Mobile Phase: A typical mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).

-

Gradient Elution: A gradient elution, where the percentage of the aqueous component is gradually increased, is typically used to elute the compounds.

-

Detection: Mass spectrometry (MS) is an ideal detector for HILIC as the mobile phases are volatile.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

Table 2: Recommended Analytical Techniques for Purity Assessment

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Quantify the purity and identify any remaining impurities. A HILIC method is often most suitable. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the chemical structure and identify any structural isomers or impurities. |

| Mass Spectrometry (MS) | Confirm the molecular weight of the compound. |

| Elemental Analysis | Determine the elemental composition (C, H, N) and compare it to the theoretical values. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

The successful purification of this compound relies on a systematic approach that leverages its zwitterionic nature. A combination of isoelectric precipitation for initial bulk purification, followed by recrystallization to achieve high crystalline purity, is a robust and efficient strategy. For cases requiring the removal of challenging impurities, ion-exchange chromatography or HILIC provides powerful separation capabilities. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to obtain this valuable building block in high purity, ensuring the quality and reliability of downstream applications.

References

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1987). Journal of Medicinal Chemistry.

- Backgrounds of Amino Acids. (2022). Chemistry LibreTexts.

- The crystallization of amino acids from mixtures of w

- Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. (2019). ACS Omega.

- Custom N-Methylmorpholine Introduction. (2016). machinesuppliers - WordPress.com.

- Importance of purification of GABA-amides to avoid GABA contamin

- Morpholine. (n.d.). PubChem.

- Isoelectric Precipit

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- What is the behavior of a Zwitterion during ion exchange chrom

- This compound 1257236-69-3 wiki. (n.d.). Guidechem.

- Method for crystallization of amino acids. (1992).

- Purification of gamma-aminobutyric acid (GABA) receptor from rat brain by affinity column chromatography using a new benzodiazepine, 1012-S, as an immobilized ligand. (1984). PubMed.

- Separation and Purification of γ-aminobutyric Acid From Fermentation Broth by Flocculation and Chromatographic Methodologies. (2013). PubMed.

- High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021).

- Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. (n.d.).

- Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. (n.d.). SCIDAR.

- Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018).

- Protein precipit

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983).

- N-Methylmorpholine. (n.d.). Wikipedia.

- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (n.d.).

- Method for extracting, separating and purifying gamma-aminobutyric acid. (n.d.).

- Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–W

- Precipitation Reactions of Proteins : Biochemistry. (2020). YouTube.

- Isoelectronic point. (n.d.). University of Calgary.

- An Investigation into the Mechanism of Alkaline Extraction-Isoelectric Point Precipitation (AE-IEP) of High-Thiol Plant Proteins. (2023). MDPI.

- 4-Methylmorpholine N-oxide CAS 7529-22-8 C5H11NO2. (n.d.). Jinan Future chemical Co.,Ltd.

- Principals of various protein precipit

Sources

- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 2. What is 4-Methylmorpholine?_Chemicalbook [chemicalbook.com]

- 3. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isoelectric Precipitation [user.eng.umd.edu]

- 6. Protein precipitation - Wikipedia [en.wikipedia.org]

- 7. The crystallization of amino acids from mixtures of water and alcohol - ProQuest [proquest.com]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

An In-depth Technical Guide to the Stability of 1-(Morpholinomethyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 1-(Morpholinomethyl)cyclopropanecarboxylic acid, a molecule of interest in pharmaceutical development due to its unique structural motifs. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document outlines the inherent chemical liabilities based on the molecule's functional groups—a tertiary amine within a morpholine ring, a strained cyclopropane ring, and a carboxylic acid. It details a systematic approach to stability assessment, including forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and the development of a stability-indicating analytical method. All protocols are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Introduction and Molecular Profile

This compound (MMCA) is a novel organic compound featuring a combination of functional groups that confer distinct physicochemical properties. The presence of a basic morpholine nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH. The cyclopropane ring introduces conformational rigidity and metabolic stability, a desirable trait in drug design.[1][2] Understanding the intrinsic stability of MMCA is paramount for developing robust formulations and defining appropriate storage conditions and shelf life.[3]

This guide provides the scientific rationale and detailed methodologies for a comprehensive stability assessment program.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the first step in designing a robust stability study.

| Property | Value / Information | Source |

| IUPAC Name | 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid | [4] |

| CAS Number | 1257236-69-3 | [4] |

| Molecular Formula | C₉H₁₅NO₃ | [4] |

| Molecular Weight | 185.22 g/mol | [4] |

| Structure | See Figure 1 | N/A |

| Functional Groups | Carboxylic Acid, Tertiary Amine (Morpholine), Cyclopropane | N/A |

| Predicted pKa | Acidic pKa ~4.7 (typical for cyclopropanecarboxylic acid), Basic pKa ~7-8 (typical for morpholine derivatives) | [5] |

| Appearance | (To be determined experimentally) | N/A |

| Solubility | (To be determined experimentally in various solvents) | N/A |

Caption: Figure 1. Chemical Structure of MMCA.

Potential Degradation Pathways

The chemical structure of MMCA suggests several potential degradation pathways that must be investigated through forced degradation studies. The goal of these studies is to intentionally degrade the molecule to identify likely degradation products and establish analytical methods capable of resolving them from the parent compound.[6][7]

Structural Liabilities

-

Morpholine Ring: The tertiary amine and ether linkages within the morpholine ring are susceptible to oxidation. The nitrogen atom can be oxidized to form an N-oxide, a common metabolic and chemical degradation pathway.[8] Under harsh acidic conditions or in the presence of certain catalysts, the ether bond could potentially undergo cleavage.

-

Cyclopropane Ring: While generally more stable to metabolic pathways than linear chains, the high ring strain of cyclopropane can make it susceptible to ring-opening reactions under certain energetic conditions, such as high heat or strong acidic catalysis.[9][10] However, in many pharmaceutical contexts, it enhances metabolic stability.[1][11]

-

Carboxylic Acid Group: This group is generally stable but can undergo decarboxylation under high heat, particularly if there are activating groups nearby. It can also participate in reactions with excipients (e.g., esterification with alcohols).

-

Methylene Bridge: The bond between the cyclopropane ring and the morpholine nitrogen could be a point of weakness, susceptible to cleavage under oxidative or hydrolytic stress.

Caption: Figure 2. Potential Degradation Pathways for MMCA.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a cornerstone of stability testing, as mandated by ICH guideline Q1A.[12] The objective is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is truly "stability-indicating."[13]

General Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock will be used for all stress conditions.

Experimental Protocols

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Heat at 60°C for 24 hours. 3. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL. | To assess susceptibility to degradation in acidic environments, which can be encountered in formulation or during gastric passage.[7] |

| Base Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Heat at 60°C for 24 hours. 3. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL. | To evaluate stability in alkaline conditions, relevant for certain dosage forms and processing steps.[13] |

| Oxidative Degradation | 1. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours. 3. Dilute to a final concentration of 0.1 mg/mL. | To test for susceptibility to oxidation, a common degradation pathway for amines and ethers.[7] |

| Thermal Degradation | 1. Store the solid drug substance in a thermostatically controlled oven at 80°C for 7 days. 2. Dissolve the stressed solid to a final concentration of 0.1 mg/mL. | To evaluate the intrinsic thermal stability of the molecule in the solid state. |

| Photostability | 1. Expose the solid drug substance and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[14][15] 2. A control sample should be protected from light. | To determine if the molecule is light-sensitive, which has implications for packaging and storage.[16][17] |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The most common SIM is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection.

HPLC Method Parameters (Example)

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the carboxylic acid and morpholine groups, leading to sharp peaks. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm and/or Mass Spectrometry (ESI+) | Carboxylic acids and amines have low UV absorbance at higher wavelengths; 210 nm provides general detection. MS provides mass information for peak identification. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines.[18][19] The most critical validation parameter for a SIM is specificity . This is demonstrated by analyzing the forced degradation samples. The method is considered specific if it can resolve the main peak (MMCA) from all degradation product peaks and any excipients. Peak purity analysis using a Photodiode Array (PDA) detector or a Mass Spectrometer is essential to confirm that the parent peak is free from any co-eluting impurities.[20][21]

Caption: Figure 3. Workflow for Stability Assessment of MMCA.

Formal Stability Studies

Once a validated stability-indicating method is in place, formal stability studies must be conducted on at least three primary batches of the drug substance, as outlined in ICH Q1A(R2).[12][22][23] These studies establish the re-test period or shelf life and recommended storage conditions.

ICH Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

Data from ICH Q1A(R2) Guideline[12][24]

Samples should be pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and analyzed for appearance, assay, and degradation products.[12]

Conclusion

The stability of this compound is a multi-faceted characteristic dictated by its constituent functional groups. The morpholine moiety presents a potential liability to oxidation, while the overall structure must be evaluated for its response to hydrolytic, thermal, and photolytic stress. A systematic approach, beginning with an understanding of the molecule's physicochemical properties and potential degradation pathways, is crucial. The development and validation of a stability-indicating analytical method is the linchpin of this process, enabling the accurate monitoring of the drug substance's integrity over time. By adhering to the rigorous framework provided by ICH guidelines, researchers and drug developers can confidently establish a stable product with a well-defined shelf life, ensuring patient safety and therapeutic efficacy.

References

-

ICH. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Self-published. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

ICH. Quality Guidelines. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

-

Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

-

PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Discovery Today. [Link]

-

NIH. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry-Methods. [Link]

-

Organic Syntheses Procedure. cyclopropanecarboxylic acid. [Link]

-

ResearchGate. (2025, August 6). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]

-

ResearchGate. Representative morpholine ring formation. [Link]

-

ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

NIH. 1-Methylcyclopropanecarboxylic acid. [Link]

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

- Google Patents. US7572930B2 - Process for preparing 1-(mercaptomethyl)

-

Wikipedia. Cyclopropanecarboxylic acid. [Link]

-

NIST. Cyclopropanecarboxylic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 11. namiki-s.co.jp [namiki-s.co.jp]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. jordilabs.com [jordilabs.com]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

- 21. starodub.nl [starodub.nl]

- 22. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 23. database.ich.org [database.ich.org]

- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(Morpholinomethyl)cyclopropanecarboxylic Acid

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery, the intrinsic property of a molecule's solubility is not merely a physicochemical data point; it is a critical determinant of its therapeutic potential. Poor solubility can impede absorption, reduce bioavailability, and introduce significant challenges in formulation, ultimately leading to the failure of otherwise promising drug candidates. The subject of this guide, 1-(Morpholinomethyl)cyclopropanecarboxylic acid, is a molecule of significant interest due to its composite structure, featuring a cyclopropane ring, a morpholine moiety, and a carboxylic acid group. Each of these components is prevalent in medicinal chemistry, valued for conferring specific advantageous properties such as metabolic stability, target engagement, and favorable pharmacokinetics.[1][2][3]

The cyclopropyl group, for instance, is often incorporated to introduce conformational rigidity and improve metabolic stability.[4][5] The morpholine ring is a widely used scaffold that can enhance aqueous solubility and modulate pKa, often improving a compound's pharmacokinetic profile.[1][2][6] Finally, the carboxylic acid group provides a key site for hydrogen bonding and salt formation, significantly influencing solubility and formulation options.[7][8][9] Understanding the interplay of these structural features and their collective impact on solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for both the predictive analysis and the empirical determination of the solubility of this compound, grounding its recommendations in established scientific principles and methodologies.

Physicochemical Profile: Building a Predictive Foundation

A predictive understanding of solubility begins with a thorough analysis of the molecule's inherent physicochemical properties. While extensive experimental data for this compound is not publicly available, we can infer its likely characteristics from its structural components.

| Property | Value / Predicted Characteristic | Rationale & Impact on Solubility |

| Molecular Formula | C₉H₁₅NO₃ | Provides the elemental composition. |

| Molecular Weight | 185.22 g/mol | A relatively low molecular weight, which generally favors solubility.[10] |

| Functional Groups | Carboxylic Acid, Tertiary Amine (Morpholine), Ether (Morpholine) | The presence of polar, hydrogen-bond-accepting (ether oxygen, carbonyl oxygen) and hydrogen-bond-donating/accepting (carboxylic acid, protonated amine) groups suggests significant interaction with polar solvents.[7][11][12] |

| Predicted Polarity | Amphiphilic | The molecule possesses both a polar, hydrophilic head (morpholine and carboxylic acid) and a more non-polar, hydrophobic region (cyclopropane and methylene linker). This dual nature will dictate its solubility across a spectrum of solvents. |

| Predicted pKa | Acidic pKa (approx. 4-5) for the carboxylic acid; Basic pKa (approx. 8-9) for the morpholine nitrogen. | The ionizable nature of the molecule means its solubility will be highly dependent on the pH of aqueous solutions and can be influenced by acidic or basic organic solvents. The morpholine moiety is known to have a pKa that can enhance solubility in physiological conditions.[2] |

The Gold Standard: Experimental Determination of Thermodynamic Solubility

Predictive models provide valuable guidance, but empirical data is the definitive measure of solubility. The saturation shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[10][13] It is a robust and reliable technique that, while more time-consuming than kinetic methods, provides the most accurate representation of a compound's solubility at equilibrium.

Step-by-Step Protocol: The Shake-Flask Method

This protocol outlines the necessary steps to accurately measure the solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Toluene, Heptane)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of the Slurry: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure true thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining fine particulates.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared from known concentrations of the compound is used to determine the exact concentration in the diluted sample.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility.

Data Interpretation and Predictive Analysis

The solubility of this compound will be dictated by the principle of "like dissolves like," which is fundamentally about the balance of intermolecular forces between the solute and the solvent.[14][15]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. High solubility is expected in these solvents due to strong hydrogen bonding interactions with the carboxylic acid and morpholine groups. The carboxylic acid can donate a hydrogen bond to the solvent's oxygen, and its carbonyl oxygen can accept a hydrogen bond. The morpholine's nitrogen (if protonated) and oxygen can also participate in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetonitrile, THF): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. Good to moderate solubility is anticipated. The primary interactions will be dipole-dipole forces and hydrogen bonding where the solvent acts as the acceptor for the carboxylic acid's proton.

-

Non-Polar Solvents (e.g., Toluene, Heptane): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The solubility of this compound is expected to be very low in these solvents. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals forces formed with the non-polar solvent.

The amphiphilic nature of the molecule suggests that a mixture of solvents might achieve higher solubility than a single solvent system, a phenomenon known as cosolvency.[16]

Predicted Solubility vs. Solvent Polarity

Caption: Predicted Solubility vs. Solvent Polarity Trend.

Conclusion

While direct, published solubility data for this compound in organic solvents is scarce, a robust framework for its determination and prediction can be established. The molecule's structural features—a polar carboxylic acid, a basic and polar morpholine ring, and a non-polar cyclopropane core—render it an amphiphilic compound with a strong propensity for solubility in polar protic solvents. The gold-standard shake-flask method provides the definitive means for experimental quantification, and the principles of intermolecular forces allow for a strong predictive understanding of its behavior across a spectrum of organic solvents. This guide provides the necessary theoretical foundation and practical methodology for any researcher or drug development professional to confidently assess the solubility of this and structurally related compounds, a critical step in advancing pharmaceutical development.

References

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

-

BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. [Link]

-

Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045-11075. [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

-

Al-Bayati, Y. K., & Al-Azzawi, W. K. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

-

Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. [Link]

-

Attia, L., Burns, J., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(10), e17349. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Wikipedia. (n.d.). Morpholine. [Link]

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. [Link]

-

Sunshine Wholesale. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. [Link]

-

Int J Pharm Chem Anal. (n.d.). Solubility: An overview. [Link]

-

Behera, A. L., Sahoo, S. K., & Patil, S. V. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre, 2(2), 310-318. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. [Link]

-

International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

-

ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Saggioro, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2245-2257. [Link]

-

Saggioro, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Li, D., et al. (2025). The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade. European Journal of Medicinal Chemistry. [Link]

-

Kumar, R., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(16), 3471-3474. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

ResearchGate. (2025). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. youtube.com [youtube.com]

- 11. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 12. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 15. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Role of Morpholine in Bioactive Molecules

Abstract

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its frequent appearance in approved pharmaceuticals and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical, metabolic, and synthetic properties.[2][3] This technical guide provides an in-depth exploration of the morpholine moiety's multifaceted role in bioactive molecules. We will dissect the structural and electronic characteristics that confer its desirable drug-like properties, examine its function across diverse therapeutic areas through case studies of market-approved drugs, and provide practical insights into its synthetic incorporation and bioactivity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.